
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile, also known as EPPC, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mechanism of Action
The mechanism of action of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile is not fully understood, but it is thought to involve the formation of a complex with ROS that leads to the production of a fluorescent signal. This complex formation is believed to be due to the presence of a nitrile group on the pyrrole ring, which can react with ROS to form a highly fluorescent product.
Biochemical and Physiological Effects:
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile has been found to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS detection, it has also been studied for its potential use in the treatment of cancer. 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile has been found to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile is its high sensitivity to ROS, which makes it an ideal tool for the detection of these molecules in biological samples. However, there are also some limitations to its use in lab experiments. For example, 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile is relatively unstable and can degrade over time, which can affect its accuracy as a probe for ROS detection.
Future Directions
There are many potential future directions for research on 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile. One area of interest is the development of more stable derivatives of the compound that can be used for long-term studies. Another area of research involves the use of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile as a tool for the study of oxidative stress in biological systems, which has been implicated in a variety of diseases. Finally, there is also potential for the development of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile-based chemotherapeutic agents for the treatment of cancer.
Synthesis Methods
The synthesis of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile involves the reaction of 2-ethoxy-5-nitrophenylacetonitrile with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride to form the final compound. This method has been found to be efficient and reliable for the production of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile in the laboratory.
Scientific Research Applications
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile has been found to have a variety of scientific research applications. One of the most promising areas of research involves its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a role in a variety of physiological processes, but can also cause damage to cells and tissues if their levels become too high. 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile has been found to be highly sensitive to ROS, and can be used to detect their presence in biological samples.
properties
CAS RN |
158692-54-7 |
|---|---|
Product Name |
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile |
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O/c1-2-16-13-11(9-14)8-12(15-13)10-6-4-3-5-7-10/h3-8,15H,2H2,1H3 |
InChI Key |
INJSGMXDIIHXDT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(N1)C2=CC=CC=C2)C#N |
Canonical SMILES |
CCOC1=C(C=C(N1)C2=CC=CC=C2)C#N |
synonyms |
1H-Pyrrole-3-carbonitrile,2-ethoxy-5-phenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



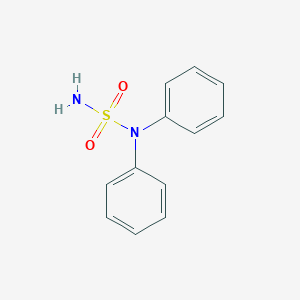
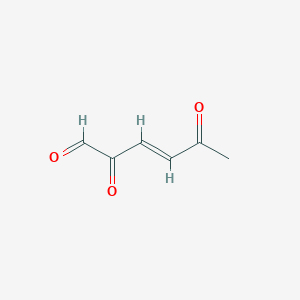


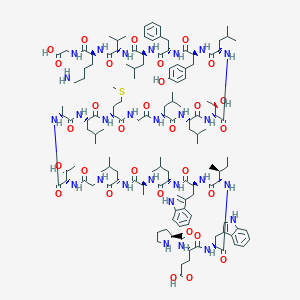
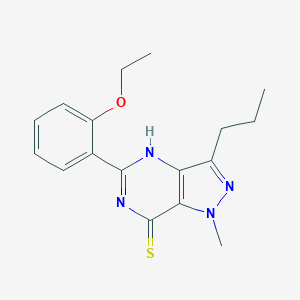
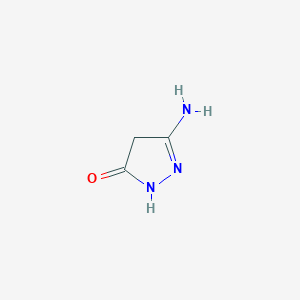
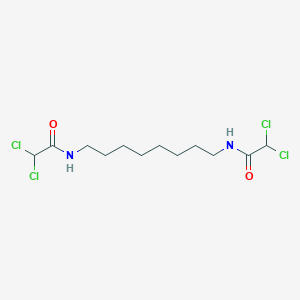

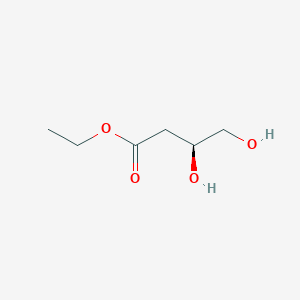


![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)